![molecular formula C20H21Cl3N2O3S B297392 4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide](/img/structure/B297392.png)
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB-OPTS and is a sulfonamide derivative that has been synthesized through a complex chemical process. The purpose of
Mechanism of Action
The mechanism of action of DCB-OPTS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
DCB-OPTS has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease inflammation and tumor growth. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agricultural studies, DCB-OPTS has been shown to have insecticidal and fungicidal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCB-OPTS is its potential use in various fields, including medicine, agriculture, and environmental science. However, there are also several limitations to using DCB-OPTS in lab experiments. One limitation is the complex synthesis process, which can make it difficult to produce large quantities of the compound. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on DCB-OPTS. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the removal of heavy metals from contaminated water. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of DCB-OPTS is a complex process that involves several steps. The first step involves the reaction of 2,6-dichlorobenzyl chloride with piperidine to form 2,6-dichlorobenzylpiperidine. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide. The final step involves the reaction of this intermediate product with 2-oxo-2-piperidin-1-ylethylamine to form DCB-OPTS.
Scientific Research Applications
DCB-OPTS has potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DCB-OPTS has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, DCB-OPTS has been shown to have insecticidal and fungicidal properties. In environmental science, DCB-OPTS has been investigated for its potential use in the removal of heavy metals from contaminated water.
properties
Molecular Formula |
C20H21Cl3N2O3S |
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Molecular Weight |
475.8 g/mol |
IUPAC Name |
4-chloro-N-[(2,6-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-15-7-9-16(10-8-15)29(27,28)25(13-17-18(22)5-4-6-19(17)23)14-20(26)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2 |
InChI Key |
BMKGNDWKBHDGOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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